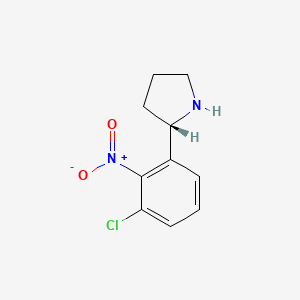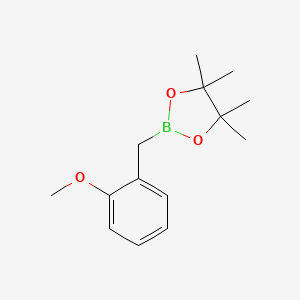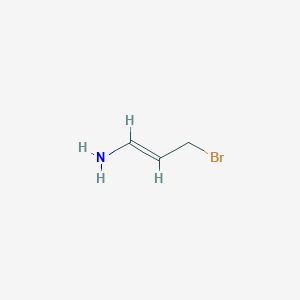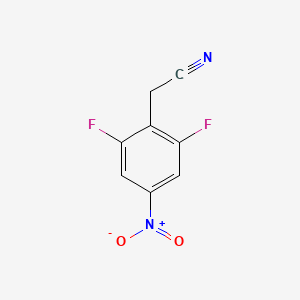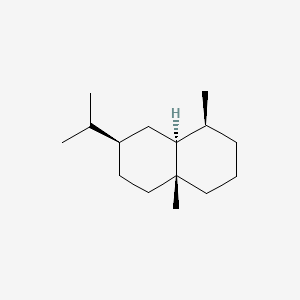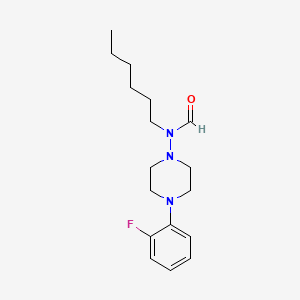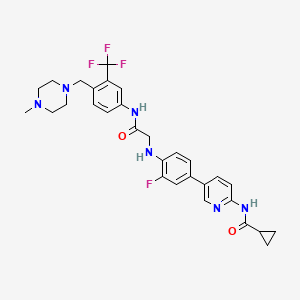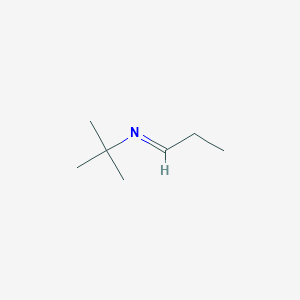
Tert-butyl(propylidene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(propylidene)amine, also known by its IUPAC name N-(tert-butyl)prop-1-en-1-amine, is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl(propylidene)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with propionaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{tert-butylamine} + \text{propionaldehyde} \rightarrow \text{this compound} ]
Another method involves the use of phase-transfer catalysis, where tert-butylamine reacts with a suitable alkylating agent in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(propylidene)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, secondary amines, and various substituted derivatives .
Scientific Research Applications
Tert-butyl(propylidene)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl(propylidene)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A primary amine with similar reactivity but different steric properties.
Propylamine: Another primary amine with a simpler structure.
tert-Butyl(propyl)amine: A compound with a similar structure but different substitution pattern.
Uniqueness
Tert-butyl(propylidene)amine is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the propylidene group. This makes it a versatile intermediate in organic synthesis and a valuable tool in various chemical and biological studies .
Properties
CAS No. |
7020-81-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-tert-butylpropan-1-imine |
InChI |
InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
WTXVHWJXWDLITB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


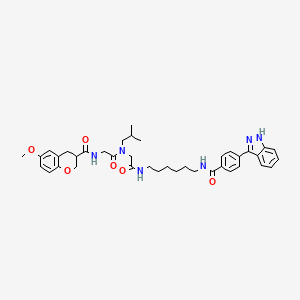
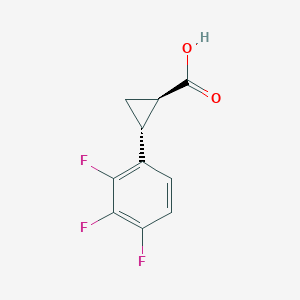
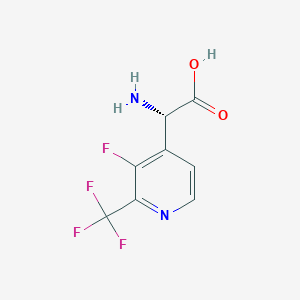
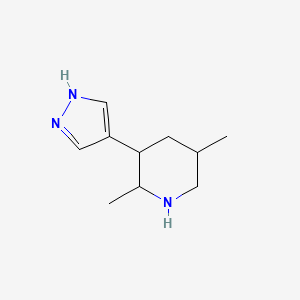
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
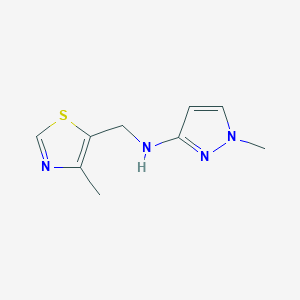
![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
